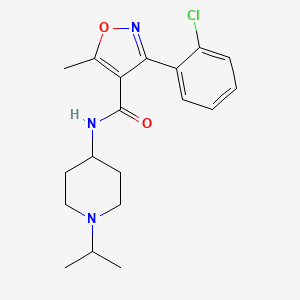![molecular formula C23H22N2O3 B4978703 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of naphthoquinone derivatives, which have been shown to possess various biological activities, including antitumor, antibacterial, and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to induce cell cycle arrest and inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone is its potent antitumor activity against a wide range of cancer cell lines. However, its mechanism of action is not fully understood, which may limit its use in certain applications. In addition, more research is needed to determine its safety and efficacy in vivo.
Orientations Futures
Future research on 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone could focus on elucidating its mechanism of action, optimizing its synthesis and formulation, and evaluating its safety and efficacy in animal models. In addition, 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone could be tested in combination with other anticancer agents to determine its potential as a synergistic therapy.
Méthodes De Synthèse
The synthesis of 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone involves the reaction of 2-nitro-1,4-naphthoquinone with piperidine and acetylacetone in the presence of a reducing agent. The resulting product is then purified to obtain 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone in its final form.
Applications De Recherche Scientifique
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been extensively studied for its potential use as an anticancer agent. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
Propriétés
IUPAC Name |
2-(4-acetylanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15(26)16-9-11-17(12-10-16)24-20-21(25-13-5-2-6-14-25)23(28)19-8-4-3-7-18(19)22(20)27/h3-4,7-12,24H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOYXHZPXOXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4978624.png)
![methyl 3-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]-4-methylbenzoate](/img/structure/B4978628.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)

![N-(2-{[(3,9-dioxo-3H-pyrrolo[1,2-a]indol-2(9H)-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4978657.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)

![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)
amine oxalate](/img/structure/B4978691.png)

